3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
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Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method utilizes an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, achieving high yields without any catalyst or activation. This procedure provides an alternative method for synthesizing benzo[b][1,5]diazepine derivatives, compounds with closely related ring systems to triflubazam, clobazam, and 1,5-benzodiazepines, which are known for their broad spectrum of biological activities (Shaabani et al., 2009).
Biological Activities and Applications
The synthesis and potential applications of benzodiazepine derivatives, including those similar to the compound of interest, have been widely studied due to their significant biological activities. These activities span across various domains, including anxiolytic, antiarrhythmic, vasopressin antagonist, HIV reverse transcriptase inhibitor, and cholecystokinin antagonist effects. Moreover, molecules with the 1,5-benzodiazepin-2-one scaffold, a core structure in many of these compounds, exhibit a range of biological activities. Some have been clinically used as anxiolytic agents, and others have shown potential as therapeutic and prophylactic agents for conditions such as diabetes, diabetic nephropathy, or glomerulosclerosis (Shaabani et al., 2009).
Novel Scaffolds for Drug Discovery
Research into the synthesis of novel scaffolds that incorporate a fusion of substituted pyranose ring with seven-membered rings, including 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one, highlights the ongoing exploration into new therapeutic compounds. These novel tricyclic scaffolds, suitable for selective derivatization, represent innovative strides in drug discovery, potentially leading to new treatments for central nervous system disorders (Abrous et al., 2001).
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-11-21-16-10-12(6-8-17(16)28-11)22-18(25)9-7-15-20(27)23-14-5-3-2-4-13(14)19(26)24-15/h2-6,8,10,15H,7,9H2,1H3,(H,22,25)(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYZNUCDTVYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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